(S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(oxan-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPAKQDIADKRAQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736244 | |
| Record name | (1S)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269754-98-4 | |
| Record name | (1S)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 1 Tetrahydro 2h Pyran 4 Yl Ethanamine
Stereoselective Synthesis from Precursors
The synthesis of the enantiomerically pure target amine from its ketone precursor is centered on the asymmetric creation of the chiral center at the carbon bearing the amino group. This is primarily achieved through the stereoselective reduction of the ketone or a ketone-derived intermediate.
Asymmetric Reduction of 1-(Tetrahydro-2H-pyran-4-yl)ethanone
The most direct route to establishing the chiral center involves the asymmetric reduction of the ketone 1-(tetrahydro-2H-pyran-4-yl)ethanone. This can be accomplished through catalytic hydrogenation, transfer hydrogenation, or enzymatic methods, which first yield the corresponding chiral alcohol, (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol. This alcohol intermediate is then converted to the desired amine, often via activation of the hydroxyl group (e.g., to a tosylate or mesylate) followed by nucleophilic substitution with an amine source, or through a Mitsunobu reaction.
Catalytic asymmetric hydrogenation is a powerful, atom-economical method for the enantioselective reduction of ketones. google.comnih.gov This technique employs transition metal catalysts, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. google.com For the reduction of ketones like 1-(tetrahydro-2H-pyran-4-yl)ethanone, Ru(II) complexes with chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine ligand are highly effective. google.com
The reaction involves the activation of molecular hydrogen by the chiral catalyst, which then delivers it to one face of the carbonyl group, creating the desired (S)-alcohol with high enantioselectivity. The choice of ligand, solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to achieve high conversion and enantiomeric excess (ee). google.com
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones
| Catalyst System | Typical Substrate | Achieved Enantiomeric Excess (ee) |
|---|---|---|
| Ru(II)-BINAP/Diamine | Aromatic & Aliphatic Ketones | >95% |
| Rh(I)-Chiral Diphosphine | Functionalized Ketones | >90% |
This table presents typical results for the classes of catalysts mentioned and serves as a guide for their application to 1-(tetrahydro-2H-pyran-4-yl)ethanone.
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to CAH, avoiding the need for high-pressure hydrogen gas. google.com Instead, it uses readily available hydrogen donors such as isopropanol (B130326) or a formic acid/triethylamine (B128534) azeotrope. justia.com The most renowned catalysts for this transformation are the Noyori-type ruthenium catalysts, such as Ru(II)Cl(p-cymene)[(S,S)-TsDPEN]. justia.com
In this process, the chiral ruthenium complex facilitates the transfer of hydrogen from the donor molecule to the ketone substrate with high enantioselectivity. The reaction is often performed at moderate temperatures and is known for its operational simplicity and broad substrate scope, making it highly suitable for the synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol. Anion exchange resins can also be employed as a base in these reactions. justia.com
Table 2: Key Features of Asymmetric Transfer Hydrogenation
| Feature | Description |
|---|---|
| Catalyst | Ru(II) or Rh(III) complexes with chiral diamine or amino alcohol ligands. |
| Hydrogen Donor | Isopropanol, Formic Acid/Triethylamine, Glycerol. |
| Conditions | Typically ambient pressure, 25-60 °C. |
| Advantages | Operational simplicity, no high-pressure H₂ required, high selectivity. |
Biocatalysis provides a highly selective and environmentally benign route for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. For the synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol, a KRED that follows Prelog's rule would be selected.
The process involves incubating 1-(tetrahydro-2H-pyran-4-yl)ethanone with a specific KRED and a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which is continuously regenerated in situ using a sacrificial substrate like isopropanol or glucose. This method can achieve nearly perfect enantiomeric excess (>99% ee) under mild aqueous conditions.
Alternatively, a kinetic resolution of the racemic amine, (±)-1-(tetrahydro-2H-pyran-4-yl)ethanamine, can be performed using an enzyme like a lipase (B570770). wikipedia.org The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), allowing for the separation of the unreacted (S)-amine. wikipedia.org
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org For the synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine, a particularly effective strategy involves the use of a chiral sulfinamide, such as (R)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). sigmaaldrich.com
The synthesis proceeds via the following steps:
Condensation: The ketone, 1-(tetrahydro-2H-pyran-4-yl)ethanone, is condensed with the (R)-sulfinamide under dehydrating conditions to form a chiral N-sulfinylimine intermediate.
Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., from sodium borohydride) to the opposite face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity.
Auxiliary Cleavage: The sulfinyl auxiliary is removed by simple treatment with an acid (e.g., HCl in methanol), yielding the desired (S)-amine hydrochloride salt with high enantiomeric purity. The chiral auxiliary can often be recovered. wikipedia.org
This method is highly reliable and provides access to the target amine directly from the ketone in a stereocontrolled manner.
Diastereoselective Synthesis via Intermediate Formation
In this approach, a stereocenter is introduced into the precursor molecule, which then directs the formation of the desired amine stereocenter. A plausible strategy involves the asymmetric synthesis of a chiral tetrahydropyran (B127337) ring itself. For instance, a Prins-type cyclization between a homoallylic alcohol and an aldehyde, catalyzed by a chiral organocatalyst like (1S)-camphor-10-sulfonic acid, can produce a chirally enriched 2,4-disubstituted tetrahydropyran-4-ol intermediate. google.com
This chiral alcohol intermediate can then be manipulated. For example, oxidation of the secondary alcohol would yield the corresponding ketone, which now possesses a chiral center within the tetrahydropyran ring. This existing stereocenter can then influence the stereochemical outcome of a subsequent reaction at the acetyl group. For example, conversion to an enolate followed by a diastereoselective amination reaction would be directed by the existing ring stereocenter, ultimately leading to the desired this compound after further transformations. This multi-step, diastereoselective approach offers another sophisticated pathway to the target molecule. beilstein-journals.org
Multicomponent Reaction Approaches Incorporating Pyran and Amine Fragments
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular complexity generation. nih.gov While a direct, single-step MCR for this compound is not prominently documented, several powerful MCRs could be strategically employed to construct the core tetrahydropyran ethanamine scaffold.
Povarov Reaction: This aza-Diels-Alder reaction typically involves an aniline, an aldehyde, and an electron-rich alkene (dienophile) to produce tetrahydroquinoline derivatives. researchgate.netresearchgate.net A conceptual application toward the target scaffold could involve using an appropriate amine, an aldehyde, and a dienophile such as 3,4-dihydro-2H-pyran or a derivative thereof. The reaction, often catalyzed by Lewis or Brønsted acids, proceeds through the formation of an N-arylimine, which then undergoes a [4+2] cycloaddition with the dienophile. researchgate.netresearchgate.net The versatility of the Povarov reaction allows for the assembly of complex nitrogen-containing heterocycles from simple starting materials. researchgate.net
Isocyanide-Based Multicomponent Reactions (IMCRs): Reactions like the Ugi and Passerini reactions are powerful tools in combinatorial chemistry for creating diverse molecular libraries. mdpi.comsciforum.net
The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. nih.gov To generate a precursor for the target molecule, one could envision using tetrahydropyran-4-carbaldehyde, ammonia (B1221849) (or a protected amine), an appropriate carboxylic acid, and an isocyanide. rsc.org The resulting product could then be further transformed into the desired ethanamine. The reaction mechanism concludes with an irreversible Mumm rearrangement, which drives the entire sequence. nih.gov
The Passerini three-component reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.comsciforum.net Using tetrahydropyran-4-carbaldehyde as the carbonyl component would install the required pyran ring. Subsequent chemical modifications would be necessary to convert the α-acyloxy carboxamide product into the target amine.
These MCR approaches highlight advanced strategies for rapidly assembling the molecular framework, even if subsequent functional group interconversions are required.
Deracemization and Chiral Resolution Techniques for Enantiopure Access
The most common route to enantiopure amines begins with a racemic mixture, which is then separated into its constituent enantiomers. Chiral resolution remains a vital industrial practice for producing optically pure compounds. wikipedia.org
Classical resolution via the formation of diastereomeric salts is a robust and widely used technique for separating racemic amines. wikipedia.orgacs.org This method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.orgpbworks.com The resulting products are a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid), which, unlike enantiomers, have different physical properties, such as solubility. pbworks.com
This difference in solubility allows for their separation by fractional crystallization. pbworks.com One diastereomer crystallizes preferentially from the solution, while the other remains dissolved. rsc.org After separation by filtration, the desired enantiomer of the amine is recovered by treating the isolated salt with a base to break the ionic bond and remove the resolving agent. wikipedia.orgpbworks.com A key challenge is the selection of an appropriate resolving agent and solvent system to maximize the solubility difference between the diastereomeric salts. acs.orgnih.gov
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (R,R)-Tartaric Acid | Acid | Forms diastereomeric salts with racemic bases. pbworks.com |
| (S,S)-Tartaric Acid | Acid | Forms diastereomeric salts with racemic bases. |
| (R)-(-)-Mandelic Acid | Acid | Used for resolving a wide range of amines. |
| (S)-(+)-Mandelic Acid | Acid | Used for resolving a wide range of amines. |
| (1R)-(-)-10-Camphorsulfonic acid | Acid | Effective for forming crystalline salts with chiral amines. wikipedia.org |
| (1S)-(+)-10-Camphorsulfonic acid | Acid | Effective for forming crystalline salts with chiral amines. wikipedia.org |
A significant drawback of classical resolution is that the theoretical maximum yield for the desired enantiomer is only 50%. wikipedia.org Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that overcomes this limitation. princeton.edu DKR combines the enantioselective reaction of a kinetic resolution with a simultaneous in situ racemization of the less reactive enantiomer. princeton.edu This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, allowing for a theoretical yield of up to 100%. princeton.edu
For primary amines, chemoenzymatic DKR processes have proven highly effective. nih.gov These systems typically pair an enzyme for the resolution step with a metal catalyst for the racemization step. organic-chemistry.org The racemization of the amine is a critical component for a successful DKR. princeton.edu Palladium and Ruthenium-based catalysts are commonly employed for this purpose. nih.govorganic-chemistry.org
| Strategy | Principle | Maximum Theoretical Yield | Key Feature |
|---|---|---|---|
| Classical Resolution | Separation of diastereomeric salts by crystallization. wikipedia.org | 50% | Relies on differential solubility of diastereomers. pbworks.com |
| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst/reagent. princeton.edu | 50% (for product) | Leaves behind an enriched sample of the slower-reacting enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. princeton.edu | 100% | Converts entire racemic mixture to a single enantiomeric product. organic-chemistry.org |
Enzymatic kinetic resolution (EKR) utilizes the high enantioselectivity of enzymes, most commonly lipases, to differentiate between enantiomers of a racemic substrate. acs.org For amines, a widely used EKR method is the enzyme-catalyzed N-acylation. In this process, a lipase selectively catalyzes the transfer of an acyl group from an acyl donor (e.g., ethyl acetate) to one enantiomer of the amine much faster than to the other. organic-chemistry.orgsigmaaldrich.com
This results in an acylated amine (amide) and the unreacted, enantiomerically enriched starting amine, which can then be separated. Candida antarctica lipase B (CALB), often immobilized and sold under the trade name Novozym-435, is a particularly robust and versatile biocatalyst for the resolution of primary amines. nih.govorganic-chemistry.org
The true power of this approach is realized in the context of chemoenzymatic DKR, where the lipase-catalyzed resolution is coupled with a metal-catalyzed racemization. nih.govorganic-chemistry.org This combination allows for the conversion of various primary amines into single enantiomers of their corresponding amides in high yields and with excellent enantioselectivity. organic-chemistry.orgsigmaaldrich.com
| Racemization Catalyst | Resolution Catalyst (Enzyme) | Acyl Donor | Typical Results | Reference |
|---|---|---|---|---|
| Palladium Nanocatalyst (e.g., Pd/AlO(OH)) | Novozym-435 (CALB) | Ethyl acetate (B1210297) or Ethyl methoxyacetate | High yields (85-99%) and enantiomeric excesses (97-99%). organic-chemistry.org | organic-chemistry.orgsigmaaldrich.com |
| Ruthenium Complex | Lipase B from Candida antarctica | Not specified | Transformation into a single enantiomer of the amide in high yield and enantioselectivity. nih.gov | nih.gov |
| Palladium/Chiral Phosphoric Acid | N/A (Catalytic KR) | Intramolecular Allylation | Produces chiral products with high selectivity factors. nih.gov | nih.gov |
Mechanistic Studies and Reaction Pathway Elucidation in Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones.
In classical resolution , the mechanism is based on the thermodynamics of crystallization. The formation of diastereomeric salts and their subsequent separation is governed by the free energy differences that lead to varying solubilities and crystal lattice energies for the diastereomers. acs.org
For Dynamic Kinetic Resolution , the mechanism involves the interplay of two distinct catalytic cycles operating in concert: the enzymatic resolution and the metal-catalyzed racemization. youtube.com
Enzymatic Resolution Mechanism: In a lipase-catalyzed acylation, the enzyme's chiral active site preferentially binds one enantiomer of the amine. A key serine residue in the active site attacks the acyl donor, forming a covalent acyl-enzyme intermediate. The preferred amine enantiomer then acts as a nucleophile, attacking this intermediate to form the amide product and regenerate the free enzyme. The other enantiomer fits poorly in the active site, resulting in a much slower reaction rate. nih.gov
Racemization Mechanism: The metal catalyst facilitates the racemization of the unreacted amine. For a palladium or ruthenium catalyst, this often involves a reversible oxidation/reduction sequence. youtube.com The amine may be oxidized to an achiral imine intermediate, followed by reduction back to the amine. Since the reduction can occur from either face of the imine, a racemic mixture is regenerated, which then re-enters the enzymatic resolution cycle. nih.govyoutube.com
The elucidation of these pathways relies on kinetic studies, analysis of intermediates, and computational modeling to understand the transition states that control the enantioselectivity. nih.govnih.gov For instance, in palladium-catalyzed kinetic resolution, the stereochemical outcome is dictated by the interactions within the chiral catalyst-substrate complex during the key bond-forming step. nih.gov
Chemical Reactivity and Derivatization Strategies of S 1 Tetrahydro 2h Pyran 4 Yl Ethanamine
Amine-Centered Transformations
The primary amine group is the most reactive site in the molecule, readily participating in a variety of classical amine reactions.
N-Alkylation: The nitrogen atom of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve more selective mono-alkylation, alternative strategies such as reductive amination are often preferred. chemrxiv.org The reaction of the amine with an appropriate alkylating agent, typically an alkyl halide (R-X), in the presence of a base to neutralize the generated acid, yields the N-alkylated product.
N-Acylation: The amine readily reacts with acylating agents like acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct (e.g., HCl). nih.gov N-acylation is a robust method for introducing a wide variety of substituents onto the amine nitrogen. researchgate.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is illustrative and based on general reactivity principles of primary amines.
| Reaction Type | Reagent | Product Structure | Product Name |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | (S)-N-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine | |
| N-Acylation | Acetyl Chloride (CH₃COCl) | (S)-N-(1-(Tetrahydro-2H-pyran-4-yl)ethyl)acetamide | |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | (S)-N-(1-(Tetrahydro-2H-pyran-4-yl)ethyl)benzamide |
Amides: As mentioned, amides are readily formed via N-acylation. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acid chloride, anhydride, or ester. nih.gov
Ureas: Substituted ureas can be synthesized by reacting the amine with an isocyanate (R-N=C=O). The nitrogen atom of the amine attacks the central carbon of the isocyanate, leading to the urea (B33335) derivative. Alternatively, reagents like phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can be used to first form a carbamoyl (B1232498) chloride or an equivalent reactive intermediate, which then reacts with another amine.
Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. nih.gov Another common method involves the reaction with a pyrocarbonate, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to install the widely used Boc protecting group. researchgate.net Modern methods also allow for carbamate (B1207046) synthesis using carbon dioxide as a C1 source, coupling it with the amine and an alcohol. psu.eduorganic-chemistry.org
Reductive amination is a highly efficient and common method for the N-alkylation of amines. youtube.com This process allows for the synthesis of more complex secondary or tertiary amines by reacting this compound with a carbonyl compound (an aldehyde or a ketone). youtube.com The reaction proceeds in two stages, which are often performed in a single pot:
Imine/Enamine Formation: The primary amine reacts with the carbonyl compound to form a Schiff base (imine) intermediate.
Reduction: A reducing agent, added to the same reaction mixture, reduces the C=N double bond of the imine to a C-N single bond.
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose. youtube.comyoutube.com This method avoids the overalkylation problems associated with direct alkylation using alkyl halides.
Table 2: Reductive Amination of this compound This table is illustrative and based on general reactivity principles.
| Carbonyl Compound | Reducing Agent | Product Structure | Product Class |
|---|---|---|---|
| Formaldehyde (CH₂O) | NaBH(OAc)₃ | Tertiary Amine (via double alkylation) | |
| Acetone (CH₃COCH₃) | NaBH₃CN | Secondary Amine | |
| Benzaldehyde (C₆H₅CHO) | NaBH₃CN | Secondary Amine |
A critical aspect of the reactivity of this compound is the stereochemistry at the carbon atom bearing the amino group. For the amine-centered transformations discussed—N-alkylation, N-acylation, and reductive amination—the reactions occur directly on the nitrogen atom. The chiral center, which is the adjacent carbon atom (C1 of the ethylamine (B1201723) fragment), is not directly involved in the bond-breaking or bond-forming steps.
Consequently, these derivatization reactions typically proceed with full retention of the (S) configuration at the stereocenter. This stereochemical integrity is highly advantageous, as it allows for the synthesis of a diverse library of chiral derivatives from a single enantiomerically pure starting material without the need for additional chiral resolutions or asymmetric syntheses.
Pyran Ring Modifications and Functionalizations
The tetrahydropyran (B127337) (oxane) ring is a saturated heterocyclic ether, which is generally stable under many reaction conditions, including those used for amine derivatization. wikipedia.org Its stability makes it a desirable scaffold in drug design. However, under specific and typically harsh conditions, the ring can be manipulated.
Ring-Opening: The ether linkages of the tetrahydropyran ring are susceptible to cleavage by strong acids, particularly strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction would lead to the opening of the ring to form a dihaloalkane derivative, fundamentally altering the core structure of the molecule. Such transformations are generally not desired when the tetrahydropyran motif is a key pharmacophoric element.
Ring-Closing Reactions: Ring-closing reactions are not directly applicable to the pre-formed tetrahydropyran ring of this molecule. Rather, the tetrahydropyran ring itself is often constructed via intramolecular cyclization reactions during its synthesis. organic-chemistry.org For instance, intramolecular Williamson ether synthesis or acid-catalyzed cyclization of a corresponding diol can be used to form the tetrahydropyran ring system. organic-chemistry.org Once formed, the ring is robust and does not typically participate in ring-closing reactions while retaining its core structure. The reactivity of pyran-2-ones, which can undergo ring-opening and rearrangement, is not representative of the saturated and more stable tetrahydropyran system. clockss.org
Functional Group Interconversions on the Pyran Ring
While the tetrahydropyran ring is a relatively inert saturated heterocycle, its modification can provide access to a broader range of structural analogs. Research in this area has explored reactions such as oxidation and ring-opening to introduce new functionalities.
Oxidative transformations of the tetrahydropyran ring can lead to the formation of corresponding lactones. For instance, the oxidation of similar tetrahydropyran systems has been achieved using various oxidizing agents, which can be extrapolated to the title compound.
Ring-opening reactions of the tetrahydropyran moiety offer a pathway to acyclic, polyfunctionalized chiral building blocks. Although specific examples for this compound are not extensively documented in readily available literature, studies on related substituted tetrahydropyrans demonstrate the feasibility of such transformations. For example, intramolecular oxetane (B1205548) ring-opening reactions have been utilized to form substituted tetrahydropyran rings, a strategy that could potentially be reversed or adapted for the ring-opening of existing THP structures. organic-synthesis.comresearchgate.net The mechanism of such a ring-opening could plausibly be initiated by radical species like the hydroxyl radical, leading to the cleavage of a C-O or C-C bond within the ring. bldpharm.com
Formation of Complex Molecular Architectures
The primary amine of this compound serves as a key handle for the construction of more elaborate molecular structures, including novel heterocyclic systems and polyfunctionalized chiral derivatives.
Construction of Heterocyclic Systems Incorporating the Amine
The nucleophilic amine of this compound is a versatile synthon for the construction of various nitrogen-containing heterocycles. Its reaction with suitable bifunctional electrophiles can lead to the formation of pyrazoles, pyridines, and pyrimidines, among others.
While specific examples starting directly from this compound are not prevalent in the literature, the general reactivity of chiral amines supports this application. For instance, the synthesis of chiral pyrazoles has been achieved through the condensation of chiral amines with appropriate precursors. researchgate.netchemscene.com Similarly, the synthesis of chiral pyridines can be accomplished through various methods, including chemo-enzymatic dearomatization of activated pyridines. espublisher.comgoogle.comchemicalbook.com The construction of pyrimidine (B1678525) rings often involves the condensation of amidines with β-dicarbonyl compounds or their equivalents, a reaction in which a chiral amine could be incorporated. amazonaws.comsigmaaldrich.comclockss.org
A study on a related compound, 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine, demonstrated its condensation with aromatic aldehydes and ketones to form azomethines, which upon reduction yielded secondary amines. These were then acylated to the corresponding amides. researchgate.net This showcases the utility of the tetrahydropyran-ethylamine scaffold in building more complex structures.
Synthesis of Polyfunctionalized Chiral Derivatives
The chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure, polyfunctionalized molecules. Common derivatization strategies involve reactions at the primary amine, such as acylation, sulfonylation, and alkylation, with chiral or achiral reagents to introduce additional functional groups and stereocenters.
Table 1: Examples of Polyfunctionalized Chiral Derivatives from Amines
| Derivative Type | Reagent Type | General Reaction |
| Amides | Carboxylic acids, Acid chlorides, Activated esters | Amide bond formation |
| Sulfonamides | Sulfonyl chlorides | Sulfonamide bond formation |
| Ureas | Isocyanates, Phosgene equivalents | Urea formation |
| Secondary/Tertiary Amines | Aldehydes/Ketones (followed by reduction), Alkyl halides | Reductive amination, N-alkylation |
The synthesis of chiral sulfonamides, for example, is a well-established method for introducing structural diversity and has been applied to various chiral amines. The reaction of this compound with a range of sulfonyl chlorides would be expected to proceed smoothly to afford the corresponding sulfonamides.
Furthermore, the condensation with aldehydes to form imines, followed by reduction, provides access to a variety of N-substituted derivatives. A study on N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a related compound, showcased its cyanoethylation with acrylonitrile, followed by reduction to yield a diamine, which was further functionalized. researchgate.net This highlights the potential for creating polyfunctionalized derivatives from the target amine.
Applications As a Chiral Building Block and Research Tool in Organic Synthesis
Role in Asymmetric Catalysis Research
Asymmetric catalysis relies on the use of chiral molecules to control the stereochemical outcome of a chemical reaction. Chiral amines and their derivatives are fundamental to this field, serving both as precursors to complex ligands for metal catalysts and as organocatalysts themselves.
Precursor for Chiral Ligands (e.g., in transition metal catalysis)
The primary amine group of (S)-1-(tetrahydro-2H-pyran-4-YL)ethanamine serves as a versatile chemical handle for the synthesis of more complex chiral ligands. These ligands can be designed to coordinate with transition metals (such as rhodium, palladium, iridium, or copper), creating a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.
For instance, the amine can be transformed into amides, imines, or more elaborate structures like phosphine-oxazolines (PHOX) or salicylaldimines (salen-type ligands). The tetrahydropyran (B127337) ring, while seemingly a simple saturated heterocycle, offers several features:
Stereochemical Influence: The defined stereochemistry at the ethylamine (B1201723) attachment point is crucial for inducing asymmetry in catalytic transformations.
Steric Bulk: The THP ring provides moderate steric hindrance that can influence the selectivity of the catalyst.
Solubility: The oxygen atom in the THP ring can improve the solubility of the resulting metal complexes in organic solvents.
Research in this area focuses on synthesizing new ligand architectures derived from this and similar chiral amines and evaluating their efficacy in key asymmetric reactions like hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Contributions to Organocatalysis
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral primary amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis.
This compound can function as a primary amine organocatalyst. When reacted with a prochiral ketone or aldehyde, it reversibly forms a chiral enamine or iminium ion intermediate. This activation mode allows for a variety of stereoselective transformations, such as:
Asymmetric Michael Additions: The chiral enamine can react with Michael acceptors (e.g., nitroalkenes, enones) to form carbon-carbon bonds with high stereocontrol.
Asymmetric Aldol (B89426) Reactions: Catalyzing the reaction between aldehydes and ketones.
Asymmetric α-Functionalization: Directing the stereoselective addition of electrophiles (like fluorinating or aminating agents) to the α-position of carbonyl compounds.
The tetrahydropyran moiety can influence the catalyst's performance by affecting the conformation of the reactive intermediate, thereby enhancing stereoselectivity.
Construction of Stereodefined Molecular Probes and Scaffolds
The rigid, chair-like conformation of the tetrahydropyran ring combined with the chiral side chain makes this compound an attractive starting material for molecules designed to interact with biological systems or to serve as foundational structures for chemical libraries.
Scaffolds for Diversity-Oriented Synthesis Research
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to screen for new biological activities. nih.gov The goal is to explore chemical space broadly rather than focusing on a single target. The three-dimensional structure of this compound makes it an excellent scaffold for DOS. The primary amine can be used as an attachment point for a wide variety of chemical appendages through techniques like amide coupling, reductive amination, or urea (B33335)/thiourea formation. Further functionalization of the THP ring, if desired, can add another layer of diversity. This approach allows for the rapid generation of a library of related but distinct molecules, each with a defined stereochemical core, which is valuable for identifying new leads in drug discovery. researchgate.net
Studies in Chirality Transfer and Stereochemical Control
The fundamental process of how chirality from a catalyst or reagent is transferred to a product is a central theme in organic chemistry. This compound and its derivatives are used as model systems to study these principles. By systematically modifying the structure of ligands or organocatalysts derived from this amine and observing the effect on the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the products, researchers can gain insights into the transition state geometries of the reactions. These studies help in the rational design of more efficient and selective catalysts. The well-defined conformational properties of the tetrahydropyran ring can help simplify the analysis of these complex stereochemical interactions.
Contributions to Methodological Development in Organic Synthesis
This compound has emerged as a valuable chiral building block in organic synthesis, contributing to the development of efficient synthetic methodologies for the construction of complex, stereochemically defined molecules. Its utility is particularly evident in the synthesis of pharmaceutical agents, where the introduction of a specific stereocenter is crucial for biological activity. The presence of a primary amine and a tetrahydropyran ring allows for its incorporation into target molecules, providing a scaffold with defined stereochemistry and opportunities for further functionalization.
A significant application of this compound that highlights its role in methodological development is its use in the synthesis of potent and selective Janus kinase (JAK) inhibitors. In this context, the chiral amine serves as a key fragment for the construction of the inhibitor's core structure. The synthetic strategy involves the reaction of this compound with a pyrazole-containing intermediate, demonstrating a practical and efficient method for introducing a chiral side chain onto a heterocyclic core.
A key step in the synthesis of a JAK inhibitor intermediate involves the reaction of this compound with a fluorinated pyrazolylpyrrolidine. This reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces a fluorine atom on the pyrazole ring. The successful execution of this step with the chiral amine underscores its utility in constructing molecules with precise three-dimensional arrangements.
The following table details the reactants and product of this key synthetic step, illustrating the role of this compound in the development of a synthetic methodology for a class of medicinally important compounds.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | (R)-3-(4-fluoro-1H-pyrazol-1-yl)pyrrolidine | (R)-3-(4-((S)-1-(tetrahydro-2H-pyran-4-yl)ethylamino)-1H-pyrazol-1-yl)pyrrolidine | Nucleophilic Aromatic Substitution |
Computational and Theoretical Investigations of S 1 Tetrahydro 2h Pyran 4 Yl Ethanamine
Conformational Analysis and Energy Minimization Studies
Conformational analysis is crucial for understanding the three-dimensional structure and stability of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine. The tetrahydropyran (B127337) (THP) ring typically adopts a low-energy chair conformation, similar to cyclohexane. For a 4-substituted THP ring like the one in the target molecule, the ethylamine (B1201723) substituent can exist in either an axial or an equatorial position.
Computational energy minimization studies would systematically explore the potential energy surface of the molecule. These studies generally predict that the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. Further analysis would involve rotating the bonds of the ethylamine sidechain to identify the most stable rotamers. Research on other monosubstituted tetrahydropyrans has confirmed the strong preference for the equatorial orientation of the substituent. acs.org Studies on more complex pyran systems also show a default preference for a standard chair-like conformation. beilstein-journals.orgnih.gov
Table 1: Hypothetical Relative Energies of Key Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | >95% |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*) would be used to determine its electronic structure and predict its reactivity.
Key parameters derived from DFT include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions of nucleophilicity and electrophilicity. The HOMO is expected to be localized on the lone pair of the nitrogen atom in the amine group, making it the primary site for electrophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting the electron-rich (negative potential) region around the nitrogen atom and electron-poor (positive potential) regions around the amine protons.
Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or NBO charges) would quantify the electron distribution and identify reactive sites.
DFT calculations on related heterocyclic systems have been successfully used to explain steric and electronic effects of substituents and to understand reaction mechanisms. researchgate.netrsc.org
Molecular Dynamics Simulations to Understand Flexibility and Interactions
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in various environments, such as in aqueous solution. An MD simulation would track the movements of all atoms over time, providing insights into:
Molecular Flexibility: The simulation would reveal the flexibility of the ethylamine side chain and any potential for the THP ring to transiently adopt twist-boat conformations, although the chair form would dominate. rsc.org
Solvent Interactions: In a water simulation, MD would detail the formation and dynamics of hydrogen bonds between the amine group (as both a donor and acceptor) and surrounding water molecules. The ether oxygen of the THP ring would also act as a hydrogen bond acceptor. Studies on similar pyran-based molecules have used MD to quantify interactions with water. semanticscholar.orgmdpi.com
Interaction with Biomolecules: If studying the molecule as a potential ligand, MD simulations could be used to understand its binding stability and interactions within a protein's active site.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD) for Structural Assignment
Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, are crucial for structural verification. The calculations would likely confirm distinct signals for the axial and equatorial protons on the THP ring.
IR Spectroscopy: The vibrational frequencies from a DFT frequency calculation can be used to simulate an IR spectrum. This would show characteristic peaks, such as N-H stretching vibrations for the amine group (around 3300-3400 cm⁻¹) and C-O stretching for the ether linkage in the ring.
Circular Dichroism (CD) Spectroscopy: Since the molecule is chiral ((S)-enantiomer), Time-Dependent DFT (TD-DFT) could be used to predict its electronic circular dichroism spectrum, which could aid in confirming its absolute stereochemistry.
In silico Design of Novel Derivatives and Reaction Pathways
This compound serves as a scaffold for designing new molecules with potential therapeutic applications.
Derivative Design: In silico tools would allow for the virtual creation of a library of derivatives. Modifications could include N-alkylation or N-acylation of the amine, or substitution on the THP ring. These new virtual compounds could then be screened for desired properties (e.g., improved binding affinity to a biological target) using molecular docking and other computational tools. This approach is common in drug discovery, as shown in the design of other tetrahydropyran-based inhibitors. nih.gov
Reaction Pathway Prediction: Computational chemistry can model potential reaction pathways for synthesizing derivatives. For example, DFT could be used to calculate the transition state energies for the N-alkylation of the amine with various electrophiles, helping to predict reaction feasibility and potential outcomes. This methodology has been applied to explore synthetic routes for other complex heterocyclic molecules. dovepress.comnih.gov
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
In-Depth Analysis of this compound Hindered by Lack of Publicly Available Data
A comprehensive review of advanced analytical methodologies for the characterization and purity assessment of the chiral compound this compound could not be completed due to the absence of specific experimental data in publicly accessible scientific literature and databases. Despite extensive searches for detailed research findings, including spectroscopic and chromatographic data, the requisite information for a thorough and scientifically accurate article as per the specified outline remains unavailable.
The planned article was to focus on the following advanced analytical techniques:
Spectroscopic Techniques for Comprehensive Structural Elucidation , including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity , focusing on Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases.
The creation of an authoritative and detailed scientific article requires access to validated experimental results, such as NMR chemical shifts and coupling constants, exact mass and fragmentation patterns from HRMS, characteristic vibrational frequencies from FT-IR, and specific separation conditions and retention times from chiral chromatography. Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
Further research or the public release of analytical data by researchers or chemical suppliers is necessary to enable the compilation of a detailed report on the analytical methodologies for this compound.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Methods for Enantiomeric and Diastereomeric Purity.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced solvent consumption, and improved resolution. chromedia.orgchromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, which contributes to higher efficiency and speed. chromatographyonline.comafmps.be
For the chiral separation of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine, SFC is particularly well-suited. The primary amine group is a key functional group for achieving enantioselective interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely successful, but for primary amines, crown ether-based CSPs can offer exceptional selectivity. chromatographyonline.comwiley.com
Method development in chiral SFC involves screening a variety of columns and mobile phase modifiers to achieve optimal separation. chromedia.orgafmps.be For a basic compound like (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a basic additive is typically included in the modifier to improve peak shape and prevent non-specific interactions with the stationary phase. chromedia.org
Table 1: Hypothetical SFC Method Parameters for Chiral Separation
| Parameter | Condition | Rationale |
| Instrument | Analytical SFC System | Standard equipment for chiral separations. |
| Column (CSP) | Crownpak® CR-I (+) | Specifically designed for the chiral resolution of primary amines. wiley.com |
| Mobile Phase | Supercritical CO₂ / Methanol | Methanol acts as a polar modifier to control retention and selectivity. afmps.be |
| Modifier Gradient | 10% to 40% Methanol over 5 min | A gradient elution helps to find the optimal elution conditions quickly. |
| Additive | 0.2% Isopropylamine in Methanol | A basic additive improves peak shape for basic analytes. chromedia.org |
| Flow Rate | 3.0 mL/min | High flow rates are possible due to the low viscosity of the mobile phase. afmps.be |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 40 °C | Temperature can influence selectivity and efficiency. |
| Detection | UV at 210 nm | For detection of the non-chromophoric amine. |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of atoms to be determined.
To apply this method to this compound, a high-quality single crystal of the compound is required. Obtaining suitable crystals can be challenging for small, flexible molecules. nih.gov A common strategy to overcome this is to form a salt with a chiral co-former whose absolute configuration is already known. For an amine, a chiral acid like (R,R)-tartaric acid can be used. The resulting diastereomeric salt may have a higher propensity to crystallize.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When X-rays interact with the electrons of atoms, particularly heavier atoms, a small phase shift occurs. This leads to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). For molecules containing only light atoms (C, H, N, O), this effect is weak, making the assignment more challenging. However, modern diffractometers and computational methods allow for reliable determination, often expressed through the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.govnih.gov
Chiroptical Methods for Stereochemical Characterization
Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These techniques are non-destructive and provide valuable information about the stereochemistry of a molecule in solution. fiveable.me
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.in Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. creative-biostructure.com The two phenomena are closely related and are collectively known as the Cotton effect in the vicinity of an absorption band. vlabs.ac.in
For this compound, the amine group is the primary chiral center, but it lacks a strong chromophore that absorbs in the near-UV region. The relevant electronic transition is the n→σ* transition of the nitrogen lone pair, which occurs at a low wavelength (typically <220 nm).
The CD spectrum would be expected to show a weak Cotton effect corresponding to this transition. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. For α-amino acids, for instance, L-amino acids (S-configuration for most) typically show a positive Cotton effect around 215 nm. kud.ac.in A similar correlation, though potentially requiring theoretical calculation for confirmation, would be expected for this compound.
The ORD curve for a compound without a strong chromophore in the measured range often appears as a "plain curve," where the magnitude of the rotation steadily increases as the wavelength decreases. vlabs.ac.in The sign of this curve (positive or negative) can also be used empirically to correlate with the absolute configuration within a class of similar compounds.
Advanced Techniques for In-Process Control and Reaction Monitoring in Research
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and reproducibility. In the synthesis of this compound, which can be prepared via reductive amination of Tetrahydro-4H-pyran-4-one, several advanced techniques can be employed for in-process control.
Flow chemistry coupled with in-line analytical techniques provides a powerful platform for reaction monitoring. beilstein-journals.org For instance, a continuous flow reactor system could be connected directly to an analytical instrument.
In-line NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information in real-time. By flowing the reaction mixture through a specialized NMR flow cell, the disappearance of the ketone starting material's signals and the appearance of the amine product's signals can be tracked quantitatively. beilstein-journals.org
Process Analytical Technology (PAT) using Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy can be used with immersion probes placed directly into the reactor. For the synthesis of the target amine, FTIR could monitor the disappearance of the characteristic carbonyl (C=O) stretch of the ketone starting material (around 1715 cm⁻¹) and the appearance of the N-H bending vibrations of the primary amine product (around 1600 cm⁻¹). researchgate.net
On-line Chromatography (LC/GC): Automated sampling systems can periodically withdraw aliquots from the reaction mixture for analysis by LC-MS or GC-MS. This allows for the separation and quantification of starting materials, intermediates, products, and byproducts, providing a comprehensive profile of the reaction progress over time.
These advanced monitoring techniques enable precise control over reaction parameters, leading to improved yield, purity, and process understanding. researchgate.net
Emerging Research Areas and Future Perspectives
Innovations in Stereoselective Synthesis: New Catalytic Systems and Green Chemistry Approaches
The efficient and selective synthesis of chiral amines is a primary goal in modern organic chemistry. Recent innovations have moved towards more sustainable and effective catalytic systems, with a strong emphasis on biocatalysis and green chemistry principles.
One of the most promising green approaches for synthesizing chiral amines is the use of ω-transaminases (ω-TAs). scienceopen.com These enzymes catalyze the asymmetric amination of a ketone precursor, such as 1-(Tetrahydro-2H-pyran-4-yl)ethanone, to produce the desired chiral amine with high enantiomeric excess. mdpi.comyork.ac.uk The use of ω-TAs is advantageous as it operates under mild aqueous conditions, reduces the need for heavy metal catalysts, and often provides exceptional stereoselectivity. bohrium.comsemanticscholar.org Research has focused on enzyme engineering and the discovery of novel transaminases to broaden the substrate scope and improve catalytic efficiency. scienceopen.combohrium.com
Challenges in transaminase-catalyzed reactions, such as unfavorable equilibrium positions, are being addressed through innovative process design. scienceopen.com For instance, the use of specific amine donors like ortho-xylylenediamine can help drive the reaction to completion. scienceopen.com These enzymatic cascades represent a significant step forward in the sustainable production of valuable chiral amines. bohrium.com
Beyond biocatalysis, transition metal-catalyzed asymmetric hydrogenation of imines remains a powerful method for chiral amine synthesis. acs.org Advances in this area include the development of novel ruthenium and iridium catalysts bearing sophisticated chiral ligands. acs.org These systems can achieve high turnover numbers and excellent enantioselectivities for a wide range of substrates. acs.org The ongoing development of these catalytic systems aims to reduce catalyst loading and utilize more environmentally benign solvents, aligning with the principles of green chemistry. rsc.org
Table 1: Comparison of Catalytic Systems for Chiral Amine Synthesis
| Catalytic System | Catalyst Type | Key Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | ω-Transaminases | High stereoselectivity, mild reaction conditions, environmentally benign. scienceopen.commdpi.com | Limited substrate scope, unfavorable equilibria, product inhibition. scienceopen.comsemanticscholar.org |
| Asymmetric Hydrogenation | Transition Metals (Ru, Ir) with Chiral Ligands | Broad substrate scope, high enantioselectivities, high turnover numbers. acs.org | Use of precious metals, requirement for high-pressure hydrogen. |
| Organocatalysis | Chiral Phosphoric Acids, Amines | Metal-free, readily available catalysts. | Catalyst loading can be high, may require longer reaction times. |
Exploration of Unconventional Reactivity and Transformations
Research into the reactivity of (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine extends beyond its role as a simple building block. Studies are exploring its participation in novel chemical transformations. For example, the primary amine can undergo condensation reactions with various aromatic aldehydes and ketones to form azomethines (imines). researchgate.net Subsequent reduction of these imines provides access to a diverse range of secondary amines containing the tetrahydropyran (B127337) moiety. researchgate.net These secondary amines can be further functionalized, for instance, by reacting them with acid chlorides to yield corresponding amides. researchgate.net Such transformations allow for the structural elaboration of the parent amine, enabling the synthesis of libraries of related compounds for further investigation.
Integration into Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of synthetic routes for chiral amines are being accelerated by the integration of automated synthesis platforms and high-throughput experimentation (HTE). chemrxiv.org HTE allows for the rapid screening of numerous reaction parameters—such as catalysts, solvents, and temperatures—in parallel, significantly reducing the time required for process development. chemrxiv.org
For the synthesis of this compound, HTE can be used to identify optimal biocatalysts or chemical catalysts. scienceopen.comh1.co Novel high-throughput screening assays have been developed to quickly determine both the yield and the enantiomeric excess (e.e.) of chiral amines produced in these experiments. nih.govnih.gov These methods often employ fluorescence or colorimetric detection. For example, a fluorescent indicator displacement assay can quantify the concentration of the amine, while circular dichroism spectroscopy can be used for rapid e.e. determination. nih.govnih.gov The development of a colorimetric screening method based on the polymerization of by-products in transaminase reactions provides a simple visual tool for identifying active enzymes. scienceopen.com This integration of HTE and rapid analytical techniques is crucial for efficiently discovering and optimizing the synthesis of complex chiral molecules. scienceopen.comh1.co
Development as a Component in Supramolecular Assemblies and Material Science Research
The distinct structural features of this compound—a chiral center, a hydrogen-bonding amine group, and a conformationally well-defined tetrahydropyran ring—make it an attractive candidate for applications in supramolecular chemistry and material science. The primary amine group can act as a hydrogen bond donor and acceptor, facilitating the formation of ordered, self-assembled structures. The chirality of the molecule can introduce stereochemical information into these larger assemblies, potentially leading to materials with unique chiroptical properties. While specific research on this compound's role in supramolecular assemblies is still emerging, the tetrahydropyran scaffold is a known component in various complex structures, suggesting its potential in this field.
Enhanced Computational Modeling for Predictive Synthesis and Discovery
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. acs.org Methods such as Density Functional Theory (DFT) are used to model the transition states of catalytic reactions, providing insight into the origins of enantioselectivity. researchgate.net For the synthesis of this compound, computational modeling can help rationalize why a particular catalyst favors the formation of the (S)-enantiomer over the (R)-enantiomer. acs.org
These predictive models allow researchers to design more effective chiral ligands and catalysts in silico before undertaking experimental work, thereby saving time and resources. mdpi.comacs.org As computational power and modeling accuracy continue to improve, the ability to predict the ideal reaction conditions for synthesizing a target molecule with high stereoselectivity will become increasingly reliable, accelerating the discovery of new synthetic methods. acs.org
Prospects in Enabling Complex Molecule Synthesis for Academic Inquiry
As a chiral building block, this compound holds significant promise for the synthesis of complex molecules in academic research. The tetrahydropyran ring is a common structural motif in many natural products and biologically active compounds. nih.gov The ability to introduce this ring system with a defined stereocenter on an adjacent side chain makes this amine a valuable synthon. It can be used in the synthesis of novel piperidine derivatives, which are prevalent in pharmaceuticals, and other complex heterocyclic systems. nih.gov Its utility in constructing key synthons for protease inhibitors and other therapeutic agents highlights its importance in academic and industrial research focused on discovering new medicines. nih.gov
Q & A
Q. What are the primary synthetic routes for enantioselective preparation of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine?
The compound is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-one derivatives using chiral catalysts or auxiliaries. For example, enantioselective reduction with sodium borohydride in the presence of chiral ligands (e.g., BINAP) ensures stereochemical control. Post-synthesis purification via chiral HPLC or crystallization enhances enantiomeric excess (>98%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How is stereochemical integrity assessed during synthesis and storage?
Polarimetry (measuring optical rotation) and chiral chromatography are standard. For instance, (S)-enantiomers exhibit distinct retention times compared to (R)-forms under isocratic conditions (e.g., hexane:isopropanol 90:10). Accelerated stability studies (40°C/75% RH for 6 months) monitor racemization risks .
Q. What physicochemical properties influence its experimental applications?
Q. How does structural modification of the tetrahydropyran ring affect reactivity?
Substituents on the tetrahydropyran ring (e.g., ethyl, phenyl) alter steric bulk and electronic density. For example, 4-phenyl derivatives show reduced nucleophilicity at the amine group compared to unsubstituted analogs, impacting binding to hydrophobic targets .
Advanced Research Questions
Q. What strategies identify biological targets of this compound?
- Surface plasmon resonance (SPR) : Screen compound libraries against immobilized receptors (e.g., GPCRs).
- Radioligand displacement assays : Use tritiated analogs to quantify binding affinities (e.g., Ki values for serotonin receptors).
- CRISPR-Cas9 knockout models to validate target involvement in observed phenotypes .
Q. How do experimental conditions (pH, temperature) impact compound stability?
- pH stability : Degrades rapidly below pH 3 (amine protonation) or above pH 10 (oxidative deamination).
- Thermal stability : Stable at 25°C for 24 hours in inert atmospheres but decomposes at >100°C (TGA analysis).
- Storage : Lyophilized solids stored at -20°C under argon retain >95% purity for 12 months .
Q. How to resolve contradictions in reported bioactivity data across structurally similar analogs?
- Computational docking : Compare binding poses of (S)-enantiomers vs. (R)-forms using Schrödinger Suite.
- Controlled SAR studies : Systematically vary substituents (e.g., methyl vs. ethyl on the tetrahydropyran) and measure IC50 shifts in enzyme inhibition assays .
Q. What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-amine analogs) improves sensitivity (LOQ = 0.1 ng/mL).
- High-resolution MS (HRMS) differentiates isobaric impurities (e.g., des-methyl byproducts) in complex matrices .
Q. What role does this compound play in fragment-based drug discovery (FBDD)?
- Fragment screening : Used as a core scaffold in SPR-based screens (MW < 300 Da; LE > 0.3).
- Structure-activity relationship (SAR) : Methylation of the amine or fluorination of the tetrahydropyran enhances blood-brain barrier permeability (logBB > 0.5) .
Comparative Analysis of Substituent Effects
| Substituent | Impact on Reactivity | Biological Activity |
|---|---|---|
| 4-Phenyl () | Reduced nucleophilicity due to steric bulk | Enhanced affinity for hydrophobic receptors |
| 2-Ethyl () | Increased solubility in polar solvents | Lower CNS penetration (logBB < 0) |
| Unsubstituted () | High amine reactivity | Broad-spectrum enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
